molecular formula C11H9ClN2 B2968050 4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile CAS No. 1510965-06-6

4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile

Cat. No.: B2968050
CAS No.: 1510965-06-6
M. Wt: 204.66
InChI Key: AFMFLAFHRUXVRV-UHFFFAOYSA-N
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Description

4-Chloro-3-azatricyclo[6.2.1.0²⁷]undeca-2(7),3,5-triene-5-carbonitrile is a structurally complex tricyclic compound featuring a fused bicyclo[6.2.1] framework with an additional bridge (0²⁷), an aza group (nitrogen atom) at position 3, a chlorine substituent at position 4, and a carbonitrile group at position 3.

Properties

IUPAC Name

4-chloro-3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-11-8(5-13)4-9-6-1-2-7(3-6)10(9)14-11/h4,6-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMFLAFHRUXVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=C2N=C(C(=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510965-06-6
Record name 4-chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-azatricyclo[621. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the tricyclic core.

  • Cyanation: The cyano group is introduced using reagents such as cyanogen bromide (BrCN) or potassium cyanide (KCN).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. This often requires the use of specialized equipment and controlled environments to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups. Common reagents for substitution reactions include nucleophiles like sodium azide (NaN3) or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and H2O2.

  • Reduction: LiAlH4, H2, and Pd/C catalyst.

  • Substitution: NaN3, alkyl halides, and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including its role in enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of diseases such as cancer or neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-3-azatricyclo[6.2.1.0²⁷]undeca-2(7),3,5-triene-5-carbonitrile with structurally or functionally related compounds from the provided evidence:

Compound Name Core Structure Key Functional Groups Reported Biological Activity Reference
4-Chloro-3-azatricyclo[6.2.1.0²⁷]undeca-2(7),3,5-triene-5-carbonitrile Tricyclo[6.2.1.0²⁷] Chloro, aza, carbonitrile Not explicitly reported -
(2E,4E)-N-Isobutylundeca-2,4-dien-8,10-diynamide Linear undeca-diynamide Isobutyl amide, conjugated diyne Moderate inhibitory activity on hCA I/II enzymes
1-(4'-Methoxyphenyl)-1,2,3-trihydroxypropane Linear triol Methoxyphenyl, trihydroxypropane Strongest hCA I/II inhibition (IC₅₀ < acetazolamide)
2,6,10,10-Tetramethylbicyclo[7.2.0]undeca-2,6-diene (C57) Bicyclo[7.2.0] Methyl groups Chemotypic marker in plant populations

Key Structural and Functional Differences:

Core Framework: The target compound’s tricyclic system contrasts with the bicyclic (e.g., C57) or linear (e.g., triol) frameworks of other undeca derivatives.

Functional Groups: The carbonitrile group in the target compound is a strong electron-withdrawing moiety, which may enhance electrophilic reactivity or hydrogen-bonding interactions compared to the methoxyphenyl group in 1-(4'-methoxyphenyl)-1,2,3-trihydroxypropane. The latter’s triol structure contributes to its high hCA inhibition, suggesting that polar groups are critical for enzyme interaction .

For example, 1-(4'-methoxyphenyl)-1,2,3-trihydroxypropane’s triol structure achieves potent hCA inhibition, implying that strategic placement of hydrogen-bond donors/acceptors (e.g., carbonitrile) may enhance such effects .

Biological Activity

4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile (CAS: 1510965-06-6) is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex tricyclic structure with a chloro substituent and a carbonitrile group, contributing to its potential biological properties.

Biological Activity Overview

Research on 4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile has indicated several areas of biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains.
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways, potentially impacting cellular processes.
  • Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective properties, particularly in models of neurodegeneration.

The mechanisms through which 4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile exerts its biological effects are still under investigation but may include:

  • Interaction with Enzymatic Pathways : Its structure allows it to interact with various enzyme active sites, potentially leading to inhibition or modulation of activity.
  • Cell Membrane Permeability : The presence of the carbonitrile group may enhance its ability to penetrate cell membranes and exert intracellular effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations (Table 1).

PathogenConcentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus5015
Escherichia coli5012

Enzyme Inhibition Studies

Further investigations focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The findings revealed that at a concentration of 100 µM, the compound exhibited approximately 65% inhibition compared to control substances (Table 2).

CompoundConcentration (µM)% Inhibition
4-Chloro-3-azatricyclo...10065
Control (Donepezil)10085

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